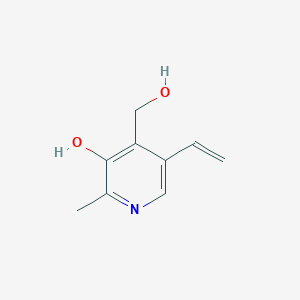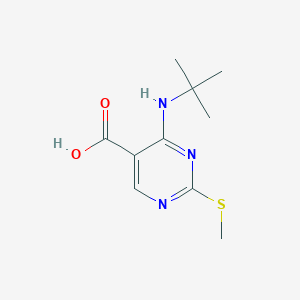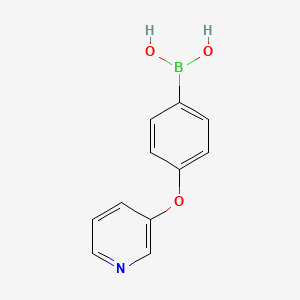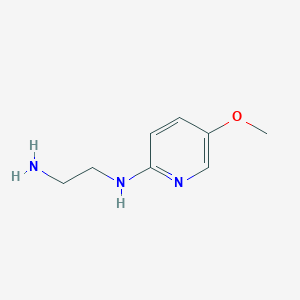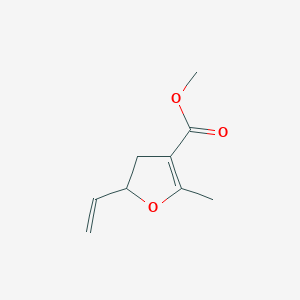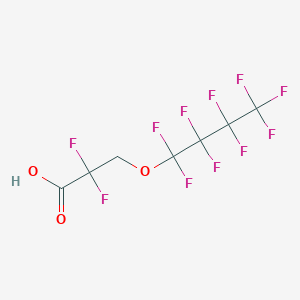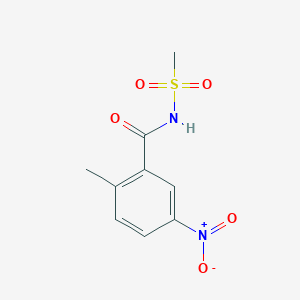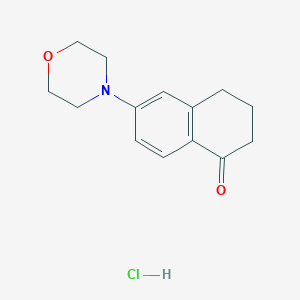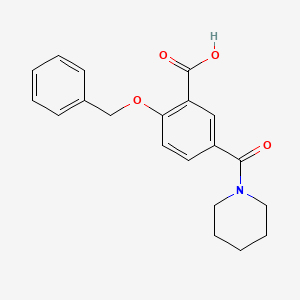
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a phenylmethyl ether and a piperidinylcarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Esterification: The benzoic acid derivative is first esterified with phenylmethanol in the presence of a strong acid catalyst such as sulfuric acid to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield the phenylmethyl ether of the benzoic acid.
Amidation: The phenylmethyl ether is then reacted with piperidine and a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the piperidinylcarbonyl derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The phenylmethyl ether group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the piperidinylcarbonyl moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mécanisme D'action
The mechanism of action of 2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid involves its interaction with specific molecular targets. The piperidinylcarbonyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenylmethyl ether group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(Phenylmethyl)oxy]-5-(1-morpholinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-pyrrolidinylcarbonyl)benzoic acid
- 2-[(Phenylmethyl)oxy]-5-(1-azepanylcarbonyl)benzoic acid
Uniqueness
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid is unique due to the presence of the piperidinylcarbonyl group, which can confer specific biological activity and chemical reactivity. The phenylmethyl ether group also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H21NO4 |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
2-phenylmethoxy-5-(piperidine-1-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H21NO4/c22-19(21-11-5-2-6-12-21)16-9-10-18(17(13-16)20(23)24)25-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,23,24) |
Clé InChI |
IWLMZXWRPDFASG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
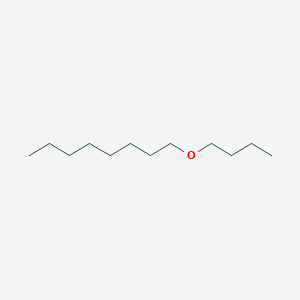
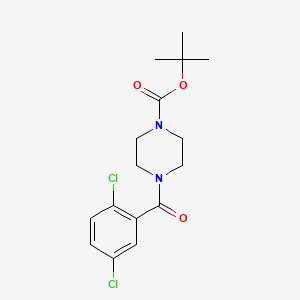
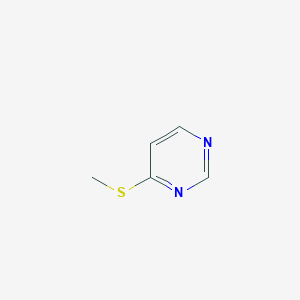
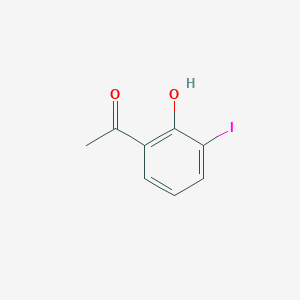
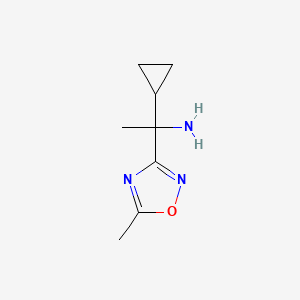
![5-Bromo-6-methylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B8595638.png)
